molecular formula C22H36N4O10 B15077060 Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate CAS No. 6627-43-6

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate

Cat. No.: B15077060
CAS No.: 6627-43-6
M. Wt: 516.5 g/mol
InChI Key: IIAIAMRTDBGQPE-UHFFFAOYSA-N
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Description

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, amide, and piperazine moieties, which contribute to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Piperazine Derivative: Starting with a piperazine derivative, the compound can be functionalized with various substituents through nucleophilic substitution or addition reactions.

    Introduction of Ester Groups: The ethoxycarbonyl groups can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Amide Formation: The formylamino groups can be introduced through amidation reactions using formic acid derivatives.

    Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(formylamino)malonate: A simpler analog with fewer functional groups.

    Ethyl 2-(formylamino)-3-oxopropanoate: Another related compound with similar reactivity.

Uniqueness

Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

6627-43-6

Molecular Formula

C22H36N4O10

Molecular Weight

516.5 g/mol

IUPAC Name

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-2-formamido-3-oxopropyl)piperazin-1-yl]methyl]-2-formamidopropanedioate

InChI

InChI=1S/C22H36N4O10/c1-5-33-17(29)21(23-15-27,18(30)34-6-2)13-25-9-11-26(12-10-25)14-22(24-16-28,19(31)35-7-3)20(32)36-8-4/h15-16H,5-14H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

IIAIAMRTDBGQPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1CCN(CC1)CC(C(=O)OCC)(C(=O)OCC)NC=O)(C(=O)OCC)NC=O

Origin of Product

United States

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